Methyl triclosan
Overview
Description
Methyl triclosan is a biomethylated by-product of triclosan, a widely used antimicrobial agent found in various personal care products such as soaps, hand sanitizers, and toothpaste . Unlike triclosan, this compound does not possess antibacterial properties due to the substitution of the hydroxyl group with a methyl group . This compound has garnered attention due to its environmental persistence and potential health impacts.
Mechanism of Action
Target of Action
Methyl Triclosan primarily targets the enoyl-acyl carrier protein reductase enzyme (ENR) . This enzyme plays a crucial role in the fatty acid synthesis in bacteria, making it an effective target for antimicrobial action .
Mode of Action
This compound interacts with its target, the ENR enzyme, by binding to it . This binding increases the enzyme’s affinity for nicotinamide adenine dinucleotide (NAD+), resulting in the formation of a stable, ternary complex of ENR-NAD±this compound . This complex is unable to participate in fatty acid synthesis, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway in bacteria . By inhibiting this pathway, this compound prevents the bacteria from producing essential components of their cell membranes, thereby inhibiting their growth . Additionally, this compound exposure significantly promotes the cellular metabolic process, including enhanced conversion of glucose to lactic acid, and elevated content of intracellular triglyceride (TG) and total cholesterol (TC) .
Pharmacokinetics
It is known that this compound is more stable and lipophilic than triclosan, posing a higher risk of bioaccumulation .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth through the disruption of fatty acid synthesis . On a molecular level, this is achieved by the formation of a stable complex with the ENR enzyme, which prevents it from participating in fatty acid synthesis . On a cellular level, this results in the inability of bacteria to produce essential components of their cell membranes .
Action Environment
This compound enters the environment mainly through effluent and biosolids from wastewater treatment plants, and persists in the aquatic environment and edatope . Its properties, being lipophilic, accumulative, toxic, and persistent, make it potentially harmful to the environment and biohealth . The ability of this compound to bioaccumulate is affected by its ionization state in different environmental conditions .
Biochemical Analysis
Biochemical Properties
Methyl triclosan exposure significantly promotes the cellular metabolic process, including enhanced conversion of glucose to lactic acid, and elevated content of intracellular triglyceride (TG) and total cholesterol (TC) . RNA-sequencing and bioinformatics analysis indicated disorder of glucose and lipid metabolism was significantly induced after this compound exposure .
Cellular Effects
In human hepatocyte L02 cells, this compound exposure could inhibit cell viability, disturb the ratio of reduced glutathione (GSH) and oxidized glutathione (GSSG), and reduce the mitochondrial membrane potential (MMP) in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound’s action involves oxidative stress and metabolism dysregulation . Protein-protein interaction network analysis and node identification suggested that Serine hydroxy methyltransferase 2 (SHMT2), Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), Asparagine synthetase (ASNS) and Phosphoglycerate dehydrogenase (PHGDH) are potential molecular markers of metabolism imbalance induced by this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl triclosan is typically synthesized through the methylation of triclosan. The process involves the reaction of triclosan with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl triclosan undergoes various chemical reactions, including:
Reduction: Under specific conditions, this compound can be reduced back to triclosan.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions.
Substitution: Strong nucleophiles like sodium methoxide are employed in substitution reactions.
Major Products:
Oxidation: Chlorinated dioxins.
Reduction: Triclosan.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Methyl triclosan has been extensively studied for its environmental impact and potential health risks. Some key applications include:
Environmental Chemistry: Research focuses on the persistence and degradation pathways of this compound in aquatic ecosystems.
Analytical Chemistry: Development of advanced analytical methods for the detection and quantification of this compound in environmental samples.
Biomedical Research: Exploration of the potential endocrine-disrupting effects of this compound and its impact on human health.
Comparison with Similar Compounds
Triclosan: The parent compound of methyl triclosan, known for its broad-spectrum antimicrobial properties.
Triclocarban: Another antimicrobial agent with similar applications but different chemical structure and properties.
Chlorophenols: A group of compounds structurally related to triclosan and this compound, known for their environmental persistence and toxicity.
Uniqueness of this compound: this compound is unique due to its lack of antibacterial properties and its potential to form more toxic by-products such as chlorinated dioxins . Its environmental persistence and impact on metabolic processes also distinguish it from other similar compounds .
Properties
IUPAC Name |
2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O2/c1-17-13-7-9(15)3-5-12(13)18-11-4-2-8(14)6-10(11)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYDHBBTVWMLFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047874 | |
Record name | Methyl triclosan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4640-01-1 | |
Record name | Methyl triclosan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl triclosan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-1-(2,4-dichlorophenoxy)-2-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL TRICLOSAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5174UR1DP5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is methyl triclosan formed in the environment?
A1: this compound is primarily formed through the biomethylation of triclosan by microorganisms present in wastewater treatment plants (WWTPs) and other environments. [, , ]
Q2: Where has this compound been detected in the environment?
A2: MTCS has been detected in various environmental matrices, including wastewater, surface waters (rivers and lakes), sediments, and biota, such as fish and mussels. [, , , , , ] Its presence has been observed in locations globally, indicating widespread dissemination. []
Q3: Does this compound bioaccumulate in organisms?
A3: Yes, MTCS exhibits a greater potential for bioaccumulation than its parent compound, triclosan, due to its higher lipophilicity. [, , ] Studies have demonstrated its presence in various fish species, with lipid-adjusted concentrations exceeding those of triclosan in some cases. [, , ]
Q4: How persistent is this compound in the environment?
A4: MTCS exhibits considerable persistence in the environment, with studies demonstrating a half-life of approximately 100 days in biosolid-amended soils. [] Its degradation pathway in different environmental compartments remains an active area of research.
Q5: What are the known toxicological effects of this compound?
A5: While research on MTCS toxicity is still developing, studies have revealed potential adverse effects on various organisms. In human hepatocyte L02 cells, MTCS exposure induced oxidative stress, disrupted cellular metabolism (glucose and lipid metabolism), and impacted cell viability. [] Other studies indicate potential endocrine disruption effects in amphibians. [, ]
Q6: Does this compound have a different toxicity profile than triclosan?
A6: Research suggests that MTCS and TCS may exhibit different toxicity profiles and mechanisms of action. In one study, TCS demonstrated greater toxicity to human hepatocyte HepG2 cells compared to MTCS. [] The substitution of the ionizable proton in TCS with a methyl group in MTCS appears to influence their interactions with biological systems. []
Q7: Does this compound affect plant growth?
A7: Studies show that MTCS can negatively impact plant growth, particularly root development. Exposure to environmentally relevant concentrations of MTCS reduced root length and surface area in wetland plant species, raising concerns about the potential ecological consequences. []
Q8: How is this compound measured in environmental samples?
A8: Various analytical methods are employed to measure MTCS in environmental samples, primarily involving extraction techniques coupled with chromatographic separation and detection. These include:
- Solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) [, ]
- Matrix solid-phase dispersion (MSPD) followed by GC-MS []
- Ultrasound-assisted extraction (UAE) combined with solid-phase microextraction (SPME) followed by GC-MS []
- Silicon dioxide/polystyrene composite microspheres solid-phase extraction combined with high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) []
Q9: What are the challenges associated with measuring this compound in environmental samples?
A9: Measuring MTCS in complex environmental matrices presents challenges due to:
Q10: How can the release of this compound into the environment be minimized?
A10: Minimizing MTCS release requires a multi-faceted approach, including:
- Improved wastewater treatment technologies: Implementing advanced treatment processes, such as ozonation or advanced oxidation processes, can enhance the removal of TCS and potentially mitigate MTCS formation. []
- Source control and reduction: Exploring alternatives to TCS-containing products and promoting the use of TCS-free formulations can reduce its discharge into wastewater systems. []
- Bioaugmentation strategies: Investigating the use of microbial communities specifically enriched to degrade TCS and MTCS could offer a promising approach for remediation of contaminated environments. []
Q11: What are the critical knowledge gaps regarding this compound?
A11: Despite increasing research, significant knowledge gaps remain regarding MTCS, including:
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